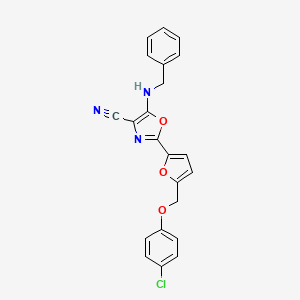

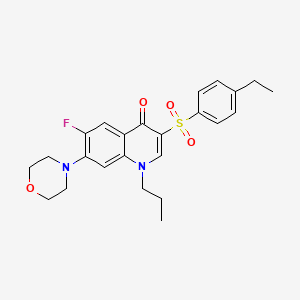

5-(Benzylamino)-2-(5-((4-chlorophenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-(Benzylamino)-2-(5-((4-chlorophenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic molecule that likely contains several functional groups, including an oxazole ring, a furan ring, a benzylamino substituent, and a nitrile group. The presence of these groups suggests that the compound could exhibit a range of chemical properties and reactivity.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated in the literature. For instance, the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles involves the directed lithiation of 1-(benzyloxy)-1,2,3-triazole, followed by reaction with various electrophiles to introduce different substituents at the 5-position . Although the target compound is not a triazole, the methodology of directed lithiation and subsequent electrophilic substitution could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using spectroscopic methods and confirmed by X-ray analysis. For example, the structure of (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile was determined using IR, 1H NMR, and 13C NMR spectra . These techniques could be employed to analyze the molecular structure of 5-(Benzylamino)-2-(5-((4-chlorophenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile, providing insights into its three-dimensional conformation and electronic environment.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the functional groups present. The nitrile group, for example, could undergo nucleophilic addition reactions or be converted into other functional groups. The oxazole and furan rings may participate in electrophilic aromatic substitution reactions, given the right conditions. The benzylamino group could be involved in reactions typical of anilines, such as diazotization or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of heteroatoms and aromatic systems suggests potential for intermolecular interactions, such as hydrogen bonding, as seen in related compounds where C-H...N hydrogen bonds were observed . These interactions could affect the compound's solubility, melting point, and crystalline structure. Spectroscopic techniques would be valuable in determining these properties, as well as the compound's reactivity and stability.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- The reaction of diphenyl(phenylethynyl)selenonium salts with active methylene compounds and amides has been explored to produce oxazole derivatives, demonstrating the potential of using complex intermediates like oxyselenuranes in the synthesis of furan and oxazole derivatives (Kataoka et al., 1998).

- Research into the reactivity of polychlorinated enamidonitrile with primary aromatic amines has led to the formation of 4-cyanooxazoles, indicating the utility of these reactions in generating oxazole rings with specific substituent patterns (Pil'o et al., 2002).

- Studies have shown that 2-acylamino-3,3-dichloroacrylonitriles react with 2-aminothiophenol to produce 5-amino-4-(benzothiazol-2-yl)oxazole derivatives, highlighting the synthetic versatility of oxazole compounds (Shablykin et al., 2010).

Luminescence and Electronic Properties

- The electrochemistry and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives have been investigated, with findings suggesting the influence of substituent effects on their electrochemical and ECL properties. This research underscores the potential applications of benzoxazole derivatives in photonics and electronics due to their high efficiency as luminophores (Zhao et al., 2015).

Structural and Spectral Studies

- The synthesis and investigation of spectral-luminescent properties of derivatives of 2-(fur-2-yl)-5-phenyloxazole have been conducted, providing insights into the luminescent characteristics of these compounds. Such research is foundational for developing new organic luminophores with potential applications in optical materials and devices (Patsenker & Lokshin, 1999).

Propriétés

IUPAC Name |

5-(benzylamino)-2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O3/c23-16-6-8-17(9-7-16)27-14-18-10-11-20(28-18)22-26-19(12-24)21(29-22)25-13-15-4-2-1-3-5-15/h1-11,25H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNZCWWUOWVZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzylamino)-2-(5-((4-chlorophenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2514022.png)

![ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate](/img/structure/B2514024.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate](/img/structure/B2514026.png)

![2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2514028.png)

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2514034.png)

![1-((3-chlorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2514039.png)

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2514040.png)